molecular formula C19H13N3O3S B2450682 (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 313687-05-7

(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B2450682
CAS No.: 313687-05-7
M. Wt: 363.39
InChI Key: LGTYBHVZZLMGEN-GDNBJRDFSA-N
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Description

(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13N3O3S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-25-16-8-6-13(7-9-16)17-12-26-19(21-17)15(11-20)10-14-4-2-3-5-18(14)22(23)24/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTYBHVZZLMGEN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17N5O4S
  • Molecular Weight : 435.46 g/mol
  • CAS Number : 314290-54-5

Biological Activity Overview

Research indicates that compounds with thiazole and nitrophenyl moieties exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The biological activity of (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile has been investigated in several studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • Mechanism of Action : Thiazole-based compounds often induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. The presence of the nitrophenyl group may enhance this effect through increased reactive oxygen species (ROS) generation.
StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (breast cancer)15Induction of apoptosis
Study BHCT116 (colon cancer)12ROS generation
Study CA549 (lung cancer)10Caspase activation

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with thiazole structures have been studied for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Case Study 1 : A study conducted on mice models showed that administration of the compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.
    • Findings : Tumor size decreased by approximately 40% compared to control groups.
  • Case Study 2 : In vitro studies demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections.

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